Rhapontigenin

Vue d'ensemble

Description

La rhapontigenine est un composé stilbénoïde, qui est un type de phénol naturel. On peut l'isoler de plantes telles que Vitis coignetiae et Gnetum cleistostachyum. La rhapontigenine est connue pour ses diverses activités biologiques, notamment ses propriétés anticancéreuses, antioxydantes, antifongiques et antibactériennes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La rhapontigenine peut être synthétisée par hydrolyse de la rhaponticine, sa forme glucoside. Le processus d'hydrolyse implique l'utilisation de méthodes acides ou enzymatiques pour décomposer la rhaponticine en rhapontigenine et en glucose .

Méthodes de production industrielle

Une méthode efficace pour la préparation à grande échelle de la rhapontigenine implique la chromatographie contre-courante à grande vitesse (HSCCC). Cette méthode utilise un système de solvants à deux phases constitué d'hexane, d'acétate d'éthyle, de méthanol et d'eau dans un rapport de 1:4:2:6. La phase mobile est éluée à un débit optimisé de 2,2 mL/min et à une vitesse de révolution de 850 tr/min. Cette méthode permet la séparation et la purification rapides de la rhapontigenine avec une pureté élevée .

Analyse Des Réactions Chimiques

Glucuronidation

Rhapontigenin undergoes rapid glucuronidation in rat liver microsomes via UDP-glucuronosyltransferases (UGTs), forming a glucuronide metabolite (m/z 419). This reaction reduces its bioavailability but enhances water solubility.

-

Kinetics :

Antioxidant Reactions

This compound neutralizes reactive oxygen species (ROS) through hydrogen donation:

-

Radical scavenging :

-

Dimerization : Reacts with DPPH radicals to form stable dimers, as evidenced by UPLC-ESI-Q-TOF-MS analysis .

Physicochemical Modulation via Cyclodextrin Encapsulation

This compound’s solubility and stability are enhanced through inclusion complex formation with cyclodextrins (CDs):

Quorum-Sensing Inhibition

This compound disrupts bacterial quorum sensing (QS) by reducing acyl-homoserine lactone (AHL) production in Pectobacterium carotovorum:

-

Key effects :

Enzyme Inhibition

This compound inhibits cytochrome P450 enzymes (CYP1A1/1B1), implicated in carcinogen metabolism, while sparing other isoforms .

Antioxidant Pathways

-

ERK phosphorylation : Enhances cellular antioxidant defenses .

-

AP-1 inhibition : Blocks redox-sensitive transcription factors to mitigate oxidative damage .

Structural Stability

Encapsulation with HP-β-CD improves:

Applications De Recherche Scientifique

Anti-Cancer Activity

Recent studies have highlighted rhapontigenin's potential as an anti-cancer agent. Notably, it has demonstrated cytotoxic effects on various cancer cell lines.

Key Findings:

- In a study involving Hep-G2 hepatoma cells, this compound exhibited an IC50 value of 115.0 ± 49.3 μg/mL, indicating significant anti-cancer activity compared to its glycosylated precursor, rhaponticin, which showed minimal effects .

- The compound was found to inhibit human cytochrome P450 enzymes (CYP 1A1 and CYP 1B1), which are implicated in the metabolism of carcinogenic compounds .

Table 1: Anti-Cancer Activity of this compound

| Cell Line | IC50 (μg/mL) | Comparison with Rhaponticin |

|---|---|---|

| Hep-G2 | 115.0 ± 49.3 | Higher activity |

| MCF-7 | Not specified | Induces apoptosis |

Anti-Inflammatory Properties

This compound has been recognized for its anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Key Findings:

- The compound has been shown to modulate cellular signaling pathways that reduce inflammation .

- It enhances cellular antioxidant activity, thereby protecting cells from oxidative stress-induced damage .

Antioxidant Activity

The antioxidant properties of this compound contribute significantly to its protective effects against oxidative damage.

Key Findings:

- This compound effectively scavenges reactive oxygen species (ROS) and protects cells from oxidative stress-induced damage .

- It has been shown to increase the activity of antioxidant enzymes such as catalase .

Table 2: Antioxidant Activity of this compound

| Assay Type | Result |

|---|---|

| DPPH Radical Scavenging | Effective at reducing ROS levels |

| Catalase Activity | Increased expression |

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens.

Key Findings:

- In vitro studies have demonstrated its antifungal activity against Candida albicans, where it inhibited macromolecule synthesis and increased ROS production in fungal cells .

- The compound's biotransformation from rhapontin enhances its antimicrobial potency .

Table 3: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 256 μg/mL |

Neuroprotective Effects

Research indicates that this compound may also protect against neurodegenerative conditions.

Key Findings:

Mécanisme D'action

Rhapontigenin exerts its effects through multiple molecular targets and pathways. It inhibits the human cytochrome P450 1A1 enzyme, which is involved in the biotransformation of carcinogenic and immunotoxic compounds . Additionally, it modulates the activities of pro-inflammatory mediators by inhibiting the nuclear factor kappa B (NF-κB) activation, reducing inflammatory cytokine levels, and regulating cell adhesion molecules and sirtuin 1 (SIRT1) expression .

Comparaison Avec Des Composés Similaires

La rhapontigenine est similaire à d'autres stilbénoïdes tels que le resvératrol et le picéatanol. elle possède des propriétés uniques qui la distinguent de ces composés :

Composés similaires

- Resvératrol

- Picéatanol

- Isorhapontigenine

La combinaison unique d'activités biologiques et de propriétés chimiques de la rhapontigenine en fait un composé précieux pour diverses applications scientifiques et industrielles.

Activité Biologique

Rhapontigenin, a stilbenoid compound derived from rhapontin, has garnered attention for its diverse biological activities, particularly in the fields of antifungal, antibacterial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by various studies and data tables that summarize key findings.

Antifungal Activity

Research has demonstrated that this compound exhibits significant antifungal properties against Candida albicans. A study indicated that at its minimum inhibitory concentration (MIC), this compound reduced protein synthesis to 78.2%, RNA synthesis to 53.3%, and DNA synthesis to 71.2% of control levels. Additionally, it was observed that this compound induced reactive oxygen species (ROS) production in C. albicans, leading to cell damage and morphological changes such as elongation and nucleoid condensation .

Table 1: Effects of this compound on C. albicans

| Parameter | Control (DMSO) | This compound (MIC) |

|---|---|---|

| Protein Synthesis | 100% | 78.2% |

| RNA Synthesis | 100% | 53.3% |

| DNA Synthesis | 100% | 71.2% |

| ROS Production | Baseline | Increased |

Antibacterial Activity

This compound also exhibits antibacterial activity, particularly against Propionibacterium acnes, the causative agent of acne. In vitro studies have shown that this compound can inhibit the growth of this bacterium effectively . The compound's antibacterial mechanism may involve disrupting bacterial cell membranes and inhibiting quorum sensing, which is vital for bacterial communication and virulence .

Table 2: Antibacterial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) | Effect |

|---|---|---|

| Propionibacterium acnes | < 100 | Growth inhibition |

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines, including Hep-G2 hepatoma cells. The IC50 value for this compound was determined to be approximately 115 µg/mL, indicating its effectiveness in reducing cell viability compared to its glycosylated precursor, rhaponticin . Furthermore, studies have shown that this compound can induce apoptosis in cancer cells by modulating the expression of genes involved in cell survival and death pathways.

Table 3: Anticancer Activity of this compound

| Cell Line | IC50 (µg/mL) | Viability (%) |

|---|---|---|

| Hep-G2 | 115 ± 49.3 | 10% at highest dose |

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Activity : this compound has been shown to exhibit antioxidant properties, which may protect cells from oxidative stress-induced damage .

- Inhibition of Cytochrome P450 : It acts as a potent inhibitor of the human cytochrome P450 1A1 enzyme, which is involved in the metabolism of various carcinogenic compounds .

- Cell Membrane Interaction : Its phenolic structure allows it to interact with microbial membranes, leading to increased permeability and cellular damage .

Case Studies

- Study on Hep-G2 Cells : A study evaluated the effects of this compound on Hep-G2 cells and found that it significantly reduced cell viability at concentrations higher than 115 µg/mL. The study concluded that this compound is more effective than its parent compound due to its enhanced bioactivity following biotransformation .

- Antifungal Study : Another investigation focused on the antifungal properties against C. albicans. The results indicated that this compound not only inhibited growth but also altered cellular morphology, suggesting a multifaceted mechanism of action involving ROS production and membrane disruption .

Propriétés

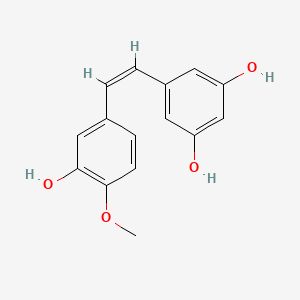

IUPAC Name |

5-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-19-15-5-4-10(8-14(15)18)2-3-11-6-12(16)9-13(17)7-11/h2-9,16-18H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMHDRYYFAYWEG-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501023634 | |

| Record name | Rhapontigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501023634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500-65-2 | |

| Record name | Rhapontigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhapontigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhapontigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501023634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RHAPONTIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22BG4NNH6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Rhapontigenin demonstrates a strong inhibitory effect on tyrosinase, a key enzyme involved in melanin synthesis. [, , ] This inhibitory action is significantly stronger compared to its glycoside form, rhapontin. [] Additionally, this compound has been shown to inhibit melanin synthesis in B16F10 melanoma cells more effectively than rhapontin. []

A: Research suggests that this compound inhibits hypoxia-inducible factor 1-alpha (HIF-1α) accumulation in hypoxic PC-3 prostate cancer cells. [] This inhibition leads to decreased vascular endothelial growth factor (VEGF) secretion and subsequently suppresses tube formation in human umbilical vein endothelial cells, effectively hindering angiogenesis. []

A: this compound demonstrates antioxidant properties by scavenging reactive oxygen species (ROS), DPPH radicals, and hydrogen peroxide. [] It protects against oxidative stress-induced cellular damage, including membrane lipid peroxidation and DNA damage. [] Furthermore, it inhibits apoptosis in Chinese hamster lung fibroblast (V79-4) cells exposed to hydrogen peroxide. []

A: this compound (3,3′,5-Trihydroxy-4′-methoxystilbene) has the molecular formula C15H14O4 and a molecular weight of 258.27 g/mol. [, , ]

A: Proton NMR, 13C-NMR, UV, IR, and MALDI-Mass spectrometry have been employed to characterize and confirm the structure of this compound. [, , ] These techniques provide information on the compound's functional groups, connectivity, and molecular weight.

A: While this compound itself has not been reported to possess direct catalytic properties, its formation from rhapontin through enzymatic transformation by enzymes like Pectinex highlights its role as a substrate in biocatalytic processes. [, , , ]

A: Yes, molecular docking studies have been conducted to investigate the interactions of this compound with targets like acetylcholinesterase and amyloid-β peptide. [] These studies provide insights into the binding modes and potential inhibitory mechanisms of this compound against these targets.

A: Studies on this compound and its analogs reveal that the presence and position of hydroxyl and methoxy groups significantly influence its biological activity. For instance, this compound, with a methoxy group at ring B, exhibits weaker anti-staphylococcal activity compared to its analog, pterostilbene, which has methoxy groups at ring A. [] Similarly, the presence of a hydroxyl group at the 4′-position enhances the inhibitory effect of piceatannol against Staphylococcus aureus. []

A: this compound, the aglycone form of rhapontin, exhibits significantly higher biological activity compared to its glycosylated counterpart. [, , ] This difference in activity is attributed to the improved cellular uptake and target interaction of the aglycone form.

A: Encapsulation of this compound within cyclodextrin complexes has shown promising results in enhancing its solubility, stability, and potentially its bioavailability. [] This approach overcomes the limitations associated with its low water solubility and susceptibility to degradation, paving the way for the development of more effective formulations.

ANone: While the provided research papers do not directly address SHE regulations, it is crucial to emphasize that any development or application of this compound as a pharmaceutical or cosmetic ingredient must adhere to all relevant safety and regulatory guidelines.

A: Several in vitro models have been employed to assess the effects of this compound, including: * Enzyme Inhibition Assays: To determine its inhibitory potential against tyrosinase, [, , ] 5-lipoxygenase, [] cyclooxygenase-1 and -2. [] * Cell Culture Studies: Assessing its anti-proliferative effects on cancer cell lines like PC-3 prostate cancer cells, [] B16F10 melanoma cells, [] and MDA-MB-231 breast cancer cells. [] * Antimicrobial Assays: Evaluating its antibacterial activity against Staphylococcus aureus [] and Propionibacterium acnes. []

ANone: Researchers have utilized various animal models, primarily rodent models, to investigate the in vivo effects of this compound:

* **Rat model of myocardial infarction:** Evaluating its cardioprotective effects in isoproterenol-induced myocardial infarction. []* **Rat model of hyperlipidemia:** Assessing its antihyperlipidemic effects in rats fed a high-cholesterol diet. [] * **Mouse model of memory impairment:** Investigating its potential to improve scopolamine-induced memory impairment in ICR mice. [] * **Mouse model of inflammation:** Studying its anti-inflammatory effects in carrageenan-induced paw inflammation. []ANone: The provided research articles primarily focus on the chemical characterization, in vitro activity, and some in vivo studies of this compound. Therefore, information regarding resistance mechanisms, detailed toxicity profiles, drug delivery strategies, biomarker research, specific analytical method validation, environmental impact, immunogenicity, drug-transporter interactions, and other aspects mentioned in questions 11-27 is currently limited within the scope of these studies. Further research is warranted to address these specific areas comprehensively.

ANone: Given its diverse biological activities, this compound holds promise for applications across various fields:

* **Pharmaceuticals:** Potential therapeutic agent for conditions such as cancer, [, ] cardiovascular diseases, [] hyperlipidemia, [] and neurodegenerative disorders. []* **Cosmetics:** Promising ingredient for skin-whitening and anti-aging formulations due to its anti-melanogenic [, ] and antioxidant properties. []* **Food Industry:** Potential as a natural preservative due to its antimicrobial activity against bacteria and fungi. [, ]Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.